BRD2 BD2 Binding Affinity: Target Compound vs. Pan-BET Inhibitor Baseline
The target compound binds to human BRD2 BD2 with a Kd of 1.20 nM . In comparison, the pan-BET inhibitor I-BET762 (GSK525762) exhibits a Kd of 61.3 nM for BRD2 (1-473) by ITC, representing a 51-fold weaker affinity . This difference is attributed to the compound's optimized halogen-substituted benzoyl group and the rigid azetidine-pyrrolidine-2,5-dione scaffold that enhances complementarity with the BRD2 BD2 binding pocket.
| Evidence Dimension | BRD2 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 1.20 nM |
| Comparator Or Baseline | I-BET762 (GSK525762): Kd = 61.3 nM for BRD2 (1-473) |
| Quantified Difference | 51-fold higher affinity for target compound |
| Conditions | Target: BROMOscan assay (human partial length BRD2 BD2, E348-D455). Comparator: ITC (human BRD2 1-473) |
Why This Matters
Procurement of this compound enables experiments requiring sub-nanomolar BRD2 BD2 engagement, which cannot be achieved with standard pan-BET inhibitors.
- [1] BindingDB. BDBM50515771. Kd = 1.20 nM for human BRD2 BD2 by BROMOscan assay. View Source
- [2] Sigma-Aldrich. InSolution I-BET (GSK525762). Product datasheet. Kd = 61.3 nM for BRD2 (1-473) by ITC. View Source
